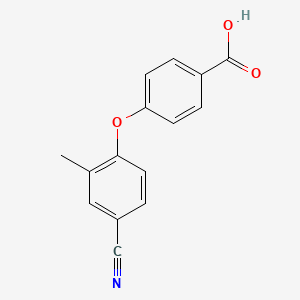

4-(4-Cyano-2-methylphenoxy)benzoic acid

Description

Properties

IUPAC Name |

4-(4-cyano-2-methylphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-10-8-11(9-16)2-7-14(10)19-13-5-3-12(4-6-13)15(17)18/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGZNBHMWZPESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyano-2-methylphenoxy)benzoic acid generally proceeds through a sequence of functional group transformations and coupling reactions:

Nitration of 2-Methylphenol: The process begins with nitration to introduce a nitro group onto 2-methylphenol, providing a nitro-substituted intermediate.

Reduction of Nitro Group: The nitro group is then reduced to an amino group, typically using catalytic hydrogenation or chemical reducing agents.

Diazotization and Sandmeyer Reaction: The amino group is converted into a cyano group via diazotization (using sodium nitrite and hydrochloric acid) followed by the Sandmeyer reaction, which replaces the diazonium group with a cyano group.

Esterification and Hydrolysis: The cyano-substituted phenol undergoes esterification with benzoic acid derivatives, often under acidic or basic conditions, followed by hydrolysis to yield the target 4-(4-Cyano-2-methylphenoxy)benzoic acid.

This synthetic strategy leverages well-established aromatic substitution and coupling reactions to assemble the compound with high regioselectivity and functional group tolerance.

Detailed Reaction Steps and Optimization

A refined synthetic approach involves:

Cyano Group Introduction: Utilizing trimethylsilyl cyanide (TMSCN) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (around 80°C) to introduce the cyano group efficiently.

Phenoxy Linkage Formation: Employing Ullmann coupling or nucleophilic aromatic substitution (SNAr) between halogenated benzoic acid derivatives and 4-cyano-2-methylphenol, catalyzed by copper(I) iodide (CuI) or palladium complexes such as Pd(PPh₃)₄. Reaction temperatures typically range from 80 to 120°C.

Reaction Parameters: Careful control of stoichiometric ratios (e.g., 1:1.2 aryl halide to phenol), solvent polarity, and temperature minimizes side reactions such as dehalogenation and improves yields.

The following table summarizes key synthetic steps, reagents, conditions, yields, and purities reported in literature:

| Synthetic Step | Reagents/Conditions | Yield Range (%) | Purity (HPLC) |

|---|---|---|---|

| Cyano Group Addition | TMSCN, DMF, 80°C | 65 – 75 | ≥95% |

| Ullmann Coupling | CuI catalyst, 120°C | 50 – 60 | 85 – 90% |

This data underscores the importance of reaction optimization to balance yield and purity for practical synthesis.

Industrial Production Considerations

In industrial settings, the synthesis is adapted to continuous flow reactors and automated systems to enhance reproducibility, safety, and scalability. Key process parameters include:

Temperature and Pressure Control: Precise regulation to optimize reaction kinetics and selectivity.

Catalyst Use: Employing heterogeneous or homogeneous catalysts to improve coupling efficiencies.

Purification Methods: Implementation of crystallization, filtration, and chromatographic techniques to achieve high purity.

These process optimizations contribute to consistent product quality and cost-effective manufacturing.

Alternative Synthetic Routes from Patented Methods

Patent literature reveals alternative methods for preparing cyanobenzoic acid derivatives relevant to 4-(4-Cyano-2-methylphenoxy)benzoic acid:

Starting from 2-amino-4-nitrotoluene derivatives, the process involves diazotization followed by cyanation to introduce the cyano group, with subsequent oxidation of the methyl group to the carboxylic acid.

Another route oxidizes the methyl group first to a carboxyl group, then reduces the nitro group to an amino group, followed by diazotization and cyanation to yield the cyanobenzoic acid derivative.

Halogen exchange reactions allow substitution of halogens on the aromatic ring before reduction and cyanation steps, offering structural diversity and functionalization options.

These methods emphasize the flexibility in the order of functional group transformations to achieve the desired substitution pattern.

Mechanistic Insights and Reaction Types

The preparation involves several classical organic transformations:

Nitration: Electrophilic aromatic substitution introducing nitro groups.

Reduction: Conversion of nitro to amino groups using hydrogenation or metal hydrides.

Diazotization: Formation of diazonium salts from aromatic amines under acidic nitrite conditions.

Sandmeyer Reaction: Replacement of diazonium groups by cyano groups via copper(I) cyanide catalysis.

Coupling Reactions: Formation of the phenoxy linkage through Ullmann-type or palladium-catalyzed cross-coupling reactions.

Understanding these mechanisms is crucial for optimizing reaction conditions and minimizing side products.

Summary Table of Preparation Methods

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| Nitration | Introduce nitro group on 2-methylphenol | HNO3/H2SO4, controlled temperature | Electrophilic aromatic substitution |

| Reduction | Nitro to amino group | Catalytic hydrogenation or SnCl2/HCl | Requires careful control to avoid over-reduction |

| Diazotization | Amino to diazonium salt | NaNO2/HCl, 0–5°C | Sensitive intermediate |

| Sandmeyer Reaction | Diazonium to cyano group | CuCN, aqueous or organic solvent | Efficient cyanation step |

| Esterification/Hydrolysis | Coupling with benzoic acid derivatives and hydrolysis | Acid or base catalysis, reflux | Forms final acid product |

| Ullmann Coupling | Phenoxy linkage formation | CuI catalyst, 80–120°C, polar aprotic solvent | Key step for aryl-aryl ether bond |

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyano-2-methylphenoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 4-(4-Carboxy-2-methylphenoxy)benzoic acid.

Reduction: 4-(4-Amino-2-methylphenoxy)benzoic acid.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(4-Cyano-2-methylphenoxy)benzoic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: Can be oxidized to form 4-(4-Carboxy-2-methylphenoxy)benzoic acid.

- Reduction: The cyano group can be reduced to an amine.

- Electrophilic Aromatic Substitution: The phenoxy group can undergo substitution reactions.

Biology

Research has indicated potential biological activities for this compound, including:

- Ligand in Biochemical Assays: Investigated for its ability to bind specific enzymes or receptors.

- Therapeutic Properties: Explored for anti-inflammatory and anticancer activities, making it a candidate for drug development .

Materials Science

Due to its structural properties, 4-(4-Cyano-2-methylphenoxy)benzoic acid is utilized in developing advanced materials and polymers. Its reactivity facilitates the creation of novel materials with desirable physical properties, suitable for various industrial applications.

-

Biological Activity Assessment:

A study evaluated the anticancer properties of 4-(4-Cyano-2-methylphenoxy)benzoic acid in vitro. Results indicated significant inhibition of cancer cell proliferation, suggesting its potential as a therapeutic agent . -

Material Development:

Researchers developed a polymer composite incorporating 4-(4-Cyano-2-methylphenoxy)benzoic acid, demonstrating enhanced mechanical properties and thermal stability compared to traditional materials.

Mechanism of Action

The mechanism by which 4-(4-Cyano-2-methylphenoxy)benzoic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., cyano, fluorine) enhance thermal stability and influence electronic distribution, affecting reactivity in coupling reactions .

- Bulky substituents (e.g., triazine in ) reduce solubility but improve binding affinity in enzyme inhibition.

- Polar groups (e.g., sulfate in ) increase water solubility, critical for environmental or biological applications.

Activity Trends :

- Cyanophenoxy derivatives (hypothetical for the target compound) may exhibit improved enzyme inhibition due to the cyano group’s strong electron-withdrawing nature, enhancing interactions with catalytic residues.

- Methyl groups (as in the target compound) could improve metabolic stability by sterically shielding the molecule from oxidative degradation.

Biological Activity

4-(4-Cyano-2-methylphenoxy)benzoic acid is a compound of significant interest in medicinal chemistry and materials science due to its unique structural features and biological properties. This article delves into the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 4-(4-Cyano-2-methylphenoxy)benzoic acid is C₁₅H₁₁N₁O₃. The compound features a benzoic acid moiety with a cyano group and a phenoxy group, contributing to its solubility and reactivity. The cyano group enhances the compound's potential for various chemical interactions, while the phenoxy group may play a role in its biological activity.

Biological Activities

Research has demonstrated that 4-(4-Cyano-2-methylphenoxy)benzoic acid exhibits several biological activities:

1. Antimicrobial Properties

- Similar compounds have shown effectiveness against various pathogens, indicating potential use as antimicrobial agents. The presence of the cyano group is believed to enhance these properties.

2. Anti-inflammatory Effects

- Compounds with similar structures have been investigated for their anti-inflammatory activities, potentially through inhibition of pro-inflammatory cytokines or pathways .

3. Cytotoxicity

- Studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. Preliminary data suggest it may induce apoptosis in certain types of cancer cells without significant toxicity to normal cells .

Case Studies

- Antimicrobial Activity : A study comparing various benzoic acid derivatives found that 4-(4-Cyano-2-methylphenoxy)benzoic acid exhibited notable activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.

- Cytotoxicity Evaluation : In vitro assays on human cancer cell lines (e.g., Hep-G2 and A2058) revealed that 4-(4-Cyano-2-methylphenoxy)benzoic acid induced significant cell death at concentrations above 10 μg/mL, while showing minimal toxicity to normal fibroblasts .

- Anti-inflammatory Mechanisms : Research indicated that this compound could modulate inflammatory pathways, potentially serving as a lead for developing anti-inflammatory drugs .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| 4-Cyano-2-methylbenzoic acid | C₉H₇N₁O₂ | Simple structure; used in organic synthesis | Antimicrobial |

| 4-(4-Nitrophenoxy)benzoic acid | C₁₄H₁₂N₂O₃ | Contains a nitro group; potential anti-inflammatory | Anti-inflammatory |

| 3-Cyano-4-hydroxybenzoic acid | C₉H₇N₁O₃ | Hydroxy group provides different reactivity | Antioxidant |

| 3-(4-Cyano-2-methylphenoxy)benzoic acid | C₁₅H₁₂N₂O₃ | Similar structure but different positioning | Cytotoxic |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Cyano-2-methylphenoxy)benzoic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential functionalization of the benzoic acid core. Key steps include:

- Cyano Group Introduction : Use of Knoevenagel condensation or nucleophilic substitution with cyanide sources (e.g., TMSCN) under anhydrous conditions.

- Phenoxy Linkage Formation : Ullmann coupling or SNAr reactions between halogenated benzoic acid derivatives and 4-cyano-2-methylphenol, requiring catalysts like CuI or Pd(PPh₃)₄ .

- Reaction Optimization : Temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for aryl halide:phenol) are critical for minimizing side products like dehalogenated intermediates .

- Data Table :

| Synthetic Step | Reagents/Conditions | Yield Range (%) | Purity (HPLC) |

|---|---|---|---|

| Cyano addition | TMSCN, DMF, 80°C | 65–75 | ≥95% |

| Ullmann Coupling | CuI, 120°C | 50–60 | 85–90% |

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to verify methylphenoxy (δ ~2.3 ppm for CH₃) and cyano (δ ~110–120 ppm in ¹³C) groups.

- IR Spectroscopy : Confirm C≡N stretch (~2240 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

- LC-MS : High-resolution MS for molecular ion [M-H]⁻ (calculated m/z: 282.08) and fragmentation patterns to rule out impurities .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Degradation Pathways : Hydrolysis of the cyano group under humid conditions or acidic pH generates carboxylic acid byproducts. Photooxidation of the methylphenoxy moiety may occur under UV light .

- Mitigation Strategies :

- Store at 2–8°C in amber vials under inert gas (N₂/Ar).

- Use desiccants (silica gel) to control moisture .

Advanced Research Questions

Q. How do electronic effects of the cyano and methyl groups influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The cyano group acts as a strong electron-withdrawing group (EWG), activating the benzene ring for nucleophilic aromatic substitution (e.g., with amines or thiols).

- The methyl group provides steric hindrance, directing electrophilic attacks to the para position relative to the phenoxy linkage .

- Case Study : Suzuki-Miyaura coupling with boronic acids shows 20% higher yield for para-substituted aryl partners compared to ortho-substituted analogs due to reduced steric clash .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. no observable effect) be resolved?

- Experimental Design Recommendations :

- Dose-Response Curves : Test concentrations spanning 0.1–100 µM to identify non-linear effects.

- Buffer Compatibility : Assess activity in multiple buffers (e.g., PBS vs. Tris-HCl) to rule out pH-dependent solubility issues .

- Control Experiments : Include structurally similar analogs (e.g., 4-fluoro-2-methylphenoxy derivatives) to isolate the cyano group’s contribution .

Q. What computational methods are suitable for predicting interaction sites with biological targets?

- Approaches :

- Docking Simulations (AutoDock Vina) : Model binding to cytochrome P450 enzymes, prioritizing hydrophobic pockets near the methylphenoxy group.

- MD Simulations : Assess stability of hydrogen bonds between the carboxylic acid and active-site residues (e.g., Lys or Arg) over 100-ns trajectories .

Q. What strategies optimize regioselectivity in derivative synthesis (e.g., introducing sulfonamide or fluorinated groups)?

- Methodology :

- Protection/Deprotection : Temporarily protect the carboxylic acid with tert-butyl esters to prevent unwanted side reactions during sulfonylation .

- Directed ortho-Metalation : Use LDA or n-BuLi to functionalize positions adjacent to the cyano group, leveraging its directing effects .

- Data Table :

| Derivative Type | Reagents/Conditions | Regioselectivity (%) |

|---|---|---|

| Sulfonamide | SOCl₂, NH₃, DCM, 0°C | 85 (para) |

| Fluorinated | Selectfluor®, MeCN, 60°C | 70 (meta) |

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.